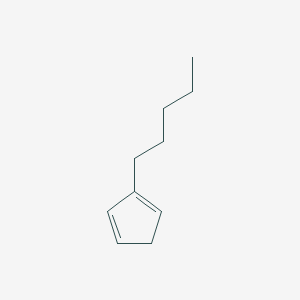
1,3-Cyclopentadiene, 2-pentyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclopentadiene, 2-pentyl: is an organic compound with the molecular formula C10H16 It is a derivative of cyclopentadiene, where a pentyl group is attached to the second carbon of the cyclopentadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Cyclopentadiene, 2-pentyl can be synthesized through various methods. One common approach involves the alkylation of cyclopentadiene with a pentyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound often involves the cracking of dicyclopentadiene to obtain cyclopentadiene, followed by its subsequent alkylation with a pentyl halide. This process is efficient and allows for the large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions: 1,3-Cyclopentadiene, 2-pentyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: The compound can undergo electrophilic substitution reactions, where the pentyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1,3-Cyclopentadiene, 2-pentyl has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a ligand in organometallic chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug synthesis.
Industry: It is used in the production of polymers, resins, and other materials due to its reactive nature and ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of 1,3-cyclopentadiene, 2-pentyl involves its ability to participate in various chemical reactions due to the presence of the cyclopentadiene ring and the pentyl group. The compound can act as a ligand, forming complexes with transition metals, which can then participate in catalytic cycles. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Cyclopentadiene: The parent compound, which lacks the pentyl group.
1,2-Dimethylcyclopentadiene: A derivative with two methyl groups attached to the cyclopentadiene ring.
2-Ethyl-1,3-cyclopentadiene: A derivative with an ethyl group attached to the second carbon of the cyclopentadiene ring.
Uniqueness: 1,3-Cyclopentadiene, 2-pentyl is unique due to the presence of the pentyl group, which imparts different chemical properties and reactivity compared to other cyclopentadiene derivatives. This makes it a valuable compound for specific applications in organic synthesis and materials science.
Properties
CAS No. |
87383-35-5 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
2-pentylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H16/c1-2-3-4-7-10-8-5-6-9-10/h5,8-9H,2-4,6-7H2,1H3 |
InChI Key |
WKZUZGPZSXUBFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


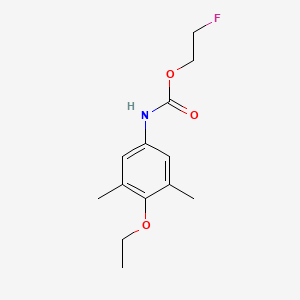
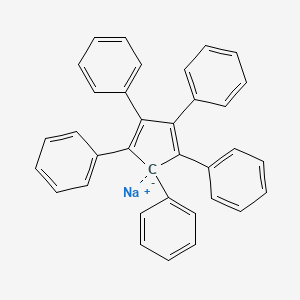
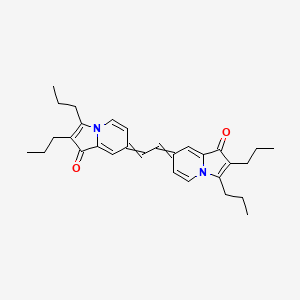
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14410270.png)
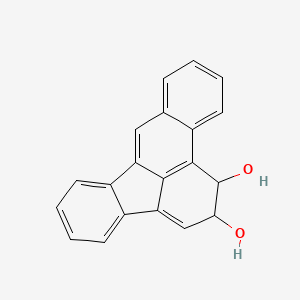

![2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14410283.png)
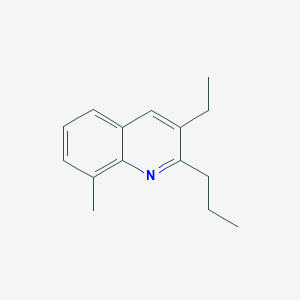
![4-(Pyridin-3-yl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14410306.png)
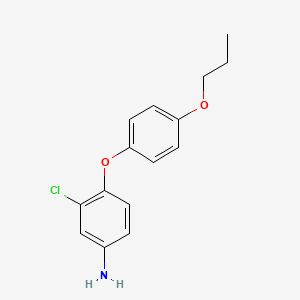
![N-Butyl-8,9-dimethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14410317.png)

![3-[(3-Nitrophenyl)methoxy]-1,1'-biphenyl](/img/structure/B14410331.png)
![2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane](/img/structure/B14410334.png)
